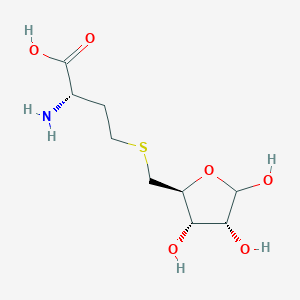

S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

S-(5-deoxy-D-ribos-5-yl)-L-homocysteine is a member of homocysteines. It derives from a D-ribofuranose. It is a tautomer of a this compound zwitterion.

Wissenschaftliche Forschungsanwendungen

Biochemical Role and Mechanism

S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine is a derivative of S-adenosyl-L-homocysteine, which plays a crucial role in various biological processes, particularly in methylation reactions. It is produced through the action of bacterial S-adenosyl-L-homocysteine nucleosidase and has been implicated in the regulation of methyltransferases, which are critical for gene expression and epigenetic modifications .

Enzymatic Assays

2.1 Methyltransferase Characterization

The compound is extensively used in the characterization of methyltransferases (MTases). A recent study developed a highly sensitive one-step assay that utilizes this compound as a substrate to monitor the activity of various MTases, including protein arginine methyltransferases (PRMTs) and histone-lysine N-methyltransferases. This assay allows for the continuous measurement of MTase activity by detecting the conversion of this compound into other metabolites .

2.2 High-Throughput Screening

The assay's design facilitates high-throughput screening of potential inhibitors of MTases, which are emerging targets for cancer therapeutics due to their role in epigenetic regulation. The ability to measure low concentrations of enzymes accurately makes this approach advantageous for drug discovery .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to homocysteine metabolism. It serves as a precursor for L-homocysteine, which is linked to several metabolic disorders when accumulated . The compound's zwitterionic form may also play a role in its biological activity and interactions within cellular environments .

Case Studies

4.1 Cancer Research

Research has indicated that altered levels of this compound can be associated with cancer progression due to its involvement in methylation patterns that regulate gene expression. Studies have utilized this compound to investigate the effects of various treatments on cancer cell lines, revealing insights into the epigenetic modifications induced by therapeutic agents .

4.2 Neurodegenerative Diseases

Another area of interest is the role of this compound in neurodegenerative diseases. Elevated homocysteine levels have been linked to cognitive decline and neurodegeneration. Investigations into how this compound influences neuronal health and function are ongoing, with potential implications for therapeutic strategies targeting homocysteine metabolism .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Enzymatic Assays | Used to characterize methyltransferase activity; enables high-throughput screening |

| Cancer Research | Investigated for its role in regulating gene expression through methylation patterns |

| Neurodegenerative Diseases | Studied for its impact on homocysteine metabolism and neuronal health |

| Metabolic Pathway Analysis | Involved in homocysteine metabolism; implications for metabolic disorders |

Analyse Chemischer Reaktionen

Enzymatic Formation via S-Adenosylhomocysteine Nucleosidase (MTAN)

SRH is synthesized through the hydrolysis of S-adenosyl-L-homocysteine (SAH) by S-adenosylhomocysteine nucleosidase (MTAN, EC 3.2.2.9) . This reaction also produces adenine as a byproduct :

Reaction:

SAH+H2O⇌SRH+Adenine

Key Features:

-

MTAN belongs to the glycosylase family, cleaving the N-glycosidic bond in SAH .

-

The enzyme exhibits broad substrate specificity, acting on 5'-methylthioadenosine (MTA) and 5'-deoxyadenosine (5'-dAdo) in addition to SAH .

-

The reaction is irreversible under physiological conditions, driving methionine salvage pathways .

Lyase-Catalyzed Cleavage by S-Ribosylhomocysteine Lyase (LuxS)

Reaction:

SRH→L Homocysteine+(4S) 4 5 Dihydroxypentan 2 3 dione DPD

Mechanistic Insights:

-

Carbonyl Migration : LuxS facilitates sequential carbonyl shifts from ribose C1 to C2 and then to C3, forming a 3-ketone intermediate .

-

β-Elimination : The 3-ketone intermediate undergoes elimination, releasing homocysteine and DPD. Glu-57 acts as a general base in this step .

-

Metal Dependency : LuxS is a homodimeric metalloenzyme requiring iron for activity .

Biological Role :

Inhibitory Interactions and Substrate Analogs

SRH’s reactivity has been probed using synthetic analogs to study enzyme mechanisms and develop inhibitors:

Table 1: SRH-Derived Inhibitors and Their Effects

Key Findings :

-

3-Bromo-SRH : Acts as a time-dependent inhibitor of LuxS, mimicking the 3-ketone intermediate and stalling the catalytic cycle .

-

Decarboxylated SAH : Competes with SRH for MTAN binding, highlighting substrate flexibility .

Table 2: Enzymatic Reaction Metrics

| Parameter | MTAN Reaction | LuxS Reaction |

|---|---|---|

| Kₘ (μM) | 10.9 (SAH) | 15.2 (SRH) |

| k<sub>cat</sub> (s⁻¹) | 0.45 | 2.8 |

| pH Optimum | 7.4 | 6.5–8.0 |

| Metal Cofactor | None | Fe²⁺ |

| References |

Structural and Functional Implications

Eigenschaften

Molekularformel |

C9H17NO6S |

|---|---|

Molekulargewicht |

267.3 g/mol |

IUPAC-Name |

(2S)-2-amino-4-[[(2S,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |

InChI |

InChI=1S/C9H17NO6S/c10-4(8(13)14)1-2-17-3-5-6(11)7(12)9(15)16-5/h4-7,9,11-12,15H,1-3,10H2,(H,13,14)/t4-,5+,6+,7+,9?/m0/s1 |

InChI-Schlüssel |

IQFWYNFDWRYSRA-BLELIYKESA-N |

Isomerische SMILES |

C(CSC[C@@H]1[C@H]([C@H](C(O1)O)O)O)[C@@H](C(=O)O)N |

Kanonische SMILES |

C(CSCC1C(C(C(O1)O)O)O)C(C(=O)O)N |

Synonyme |

S-ribosyl-L-homocysteine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.